Cas no 2640836-64-0 (1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol)
![1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol structure](https://ja.kuujia.com/scimg/cas/2640836-64-0x500.png)
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- F6754-6919
- 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
- AKOS040724704
- 2640836-64-0
- 1-[7-(Trifluoromethyl)-4-quinolinyl]-4-piperidinol
-
- インチ: 1S/C15H15F3N2O/c16-15(17,18)10-1-2-12-13(9-10)19-6-3-14(12)20-7-4-11(21)5-8-20/h1-3,6,9,11,21H,4-5,7-8H2
- InChIKey: PDKNOOFYVOZTQO-UHFFFAOYSA-N
- SMILES: N1(C2C3C(N=CC=2)=CC(C(F)(F)F)=CC=3)CCC(O)CC1
計算された属性
- 精确分子量: 296.11364759g/mol
- 同位素质量: 296.11364759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 1
- 複雑さ: 355
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.4Ų
- XLogP3: 2.4
じっけんとくせい
- 密度みつど: 1.349±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 428.8±45.0 °C(Predicted)
- 酸度系数(pKa): 14.57±0.20(Predicted)
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6754-6919-1mg |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
2640836-64-0 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6754-6919-15mg |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
2640836-64-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6754-6919-10μmol |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
2640836-64-0 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6754-6919-20μmol |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
2640836-64-0 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6754-6919-30mg |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
2640836-64-0 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6754-6919-40mg |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
2640836-64-0 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6754-6919-5mg |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
2640836-64-0 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6754-6919-100mg |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
2640836-64-0 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6754-6919-10mg |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
2640836-64-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6754-6919-75mg |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
2640836-64-0 | 75mg |
$312.0 | 2023-09-07 |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-olに関する追加情報
Introduction to 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol (CAS No: 2640836-64-0)
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2640836-64-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in the quest for novel therapeutic agents.
The molecular structure of 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol features a quinoline core substituted with a trifluoromethyl group at the 7-position, coupled with a piperidine moiety at the 4-position. This particular arrangement imparts distinct electronic and steric properties to the molecule, which are critical in determining its interaction with biological targets. The presence of the trifluoromethyl group, in particular, is well-known for its ability to enhance metabolic stability and binding affinity, making it a valuable feature in drug design.
In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. Quinolines have long been recognized for their antimicrobial, antimalarial, and anticancer properties. Among these derivatives, those incorporating a trifluoromethyl group have shown enhanced efficacy in several preclinical studies. The compound 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol is no exception and has been explored for its potential in various therapeutic applications.
The piperidine ring in the structure of 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol contributes to its solubility and bioavailability, which are crucial factors for drug development. Piperidine-based scaffolds are frequently employed in medicinal chemistry due to their favorable pharmacokinetic profiles and ability to modulate receptor binding. The combination of the quinoline and piperidine moieties in this compound suggests a synergistic effect that could enhance its biological activity.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery. The introduction of fluorine atoms into molecular structures can lead to significant improvements in pharmacological properties, including increased potency, selectivity, and resistance to metabolic degradation. The trifluoromethyl group in 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol is expected to contribute to these advantages, making it an attractive candidate for further investigation.
The synthesis of 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are essential for pharmaceutical applications. The use of modern techniques such as palladium-catalyzed cross-coupling reactions has facilitated the construction of the complex framework of this compound.
Evaluation of the pharmacological properties of 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol has revealed promising results in several preclinical models. Initial studies suggest that this compound exhibits inhibitory activity against various enzymes and receptors involved in disease pathways. Its potential as an anti-inflammatory agent has been particularly noted, with early data indicating significant reduction in pro-inflammatory cytokine production.
The compound's interaction with biological targets has been further explored through computational modeling and molecular dynamics simulations. These studies have provided insights into the binding mechanism and predicted binding affinities, which are critical for optimizing drug design. The structural features of 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol have been found to be well-suited for potent binding interactions with specific proteins and enzymes.
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Further preclinical studies are planned to evaluate its efficacy and safety profile in animal models before progressing to human clinical trials. The potential applications span multiple therapeutic areas, including oncology, immunology, and neurology, where quinoline derivatives have shown promise.
The development of novel pharmaceutical agents relies heavily on innovative chemical synthesis and rigorous biological evaluation. 1-[7-(trifluoromethyl)quinolin-4-y]l piperidin -4 -ol represents a significant advancement in this regard, combining structural complexity with functional diversity. Its unique characteristics make it a valuable asset in the ongoing effort to discover new treatments for various diseases.
In conclusion, 1-[7-(trifluoromethyl)quinolin -4 -yl] piperidin -4 -ol (CAS No:
2640836-64-0 (1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol) Related Products
- 499240-48-1(2-(Piperidin-4-yloxy)pyrimidine)
- 919845-06-0(N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide)
- 1822589-97-8(3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester)
- 1425937-24-1(Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide)
- 1251388-28-9([1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine)
- 2172033-52-0(4-formyl-1-(2,2,5,5-tetramethyloxolan-3-yl)-1H-pyrazole-3-carboxylic acid)
- 1190314-37-4(3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol)
- 2228198-44-3(5-(1-bromopropan-2-yl)-1,3-oxazole)
- 1261988-89-9(4-(4-Fluorophenyl)-2-methoxyphenol)
- 227327-40-4(N-(adamantan-1-yl)methyl-2-bromobenzamide)




